molecular formula C12H14N2S B1479821 1-Ethyl-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole CAS No. 2098050-73-6

1-Ethyl-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole

Cat. No.: B1479821
CAS No.: 2098050-73-6
M. Wt: 218.32 g/mol
InChI Key: DFVJJVVCXMLMAP-UHFFFAOYSA-N
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Description

1-Ethyl-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is a useful research compound. Its molecular formula is C12H14N2S and its molecular weight is 218.32 g/mol. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Synthesis and Characterization

Researchers have explored the synthesis and characterization of compounds related to "1-Ethyl-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole" focusing on their potential as heterocyclic compounds with applications in medicinal chemistry and material science. For example, the synthesis of heterocyclic compounds incorporating the thiophene moiety has led to the creation of compounds with potential anti-tumor properties (Gomha, Edrees, & Altalbawy, 2016). Another study focused on synthesizing and evaluating the antitumor activities of polyfunctionally substituted heterocyclic compounds derived from a similar backbone, highlighting the diverse biological activities these compounds can exhibit (Shams, Mohareb, Helal, & Mahmoud, 2010).

Antibacterial and Antidepressant Activity

Some derivatives have been synthesized for their antibacterial properties, showing promising activity against various bacteria. For instance, the synthesis and in vitro antibacterial activity assessment of some 5-(thiophen-2-yl)-phenyl pyrazoline derivatives showed significant potential against pathogens (Rani & Mohamad, 2014). Additionally, certain derivatives exhibited antidepressant activity, providing a basis for further exploration in neuropsychiatric disorder treatment (Mathew, Suresh, & Anbazhagan, 2014).

Applications in Material Science

The compound and its derivatives have also found applications in material science, particularly in the development of optoelectronic materials. Novel heterocyclic compounds based on thiophene were designed, synthesized, and characterized for their potential in opto-electronic applications, exhibiting promising blue and green emissive properties suitable for various technologies (Ramkumar & Kannan, 2015).

Future Directions

The future directions in the study of a compound depend on the current state of knowledge and the potential applications of the compound. While the specific future directions for “1-Ethyl-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole” are not available, pyrazole derivatives are a promising area of research due to their diverse biological activities .

Biochemical Analysis

Biochemical Properties

1-Ethyl-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases, which are crucial for cell signaling pathways . Additionally, it interacts with proteins involved in inflammatory responses, thereby exhibiting anti-inflammatory properties . The nature of these interactions often involves binding to the active sites of enzymes or forming complexes with proteins, leading to modulation of their activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to affect the MAPK/ERK pathway, which is essential for cell proliferation and differentiation . Moreover, this compound can alter the expression of genes involved in apoptosis, thereby impacting cell survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . For example, it can inhibit the activity of cyclooxygenase enzymes, which are involved in the inflammatory response . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in the expression of target genes, ultimately affecting cellular functions.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function . It has been found that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . At lower doses, this compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the beneficial effects are maximized at certain dosages, beyond which toxicity becomes apparent .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors . It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes result in the formation of metabolites that can be excreted from the body . The compound also affects metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins . This compound can be transported across cell membranes via active transport mechanisms . Once inside the cells, it can accumulate in specific tissues, depending on its affinity for certain binding proteins . The localization and accumulation of this compound can influence its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function . This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism . The subcellular distribution of this compound plays a significant role in determining its overall biological effects .

Properties

IUPAC Name

1-ethyl-3-thiophen-3-yl-5,6-dihydro-4H-cyclopenta[c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S/c1-2-14-11-5-3-4-10(11)12(13-14)9-6-7-15-8-9/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFVJJVVCXMLMAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(CCC2)C(=N1)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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